molecular formula C24H21ClFN3O7 B1211888 Mdz-glucuronide CAS No. 81256-81-7

Mdz-glucuronide

Número de catálogo: B1211888
Número CAS: 81256-81-7
Peso molecular: 517.9 g/mol
Clave InChI: ICIUMXQTLQXWGL-QMDPOKHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mdz-glucuronide, also known as midazolam N-glucuronide, is a metabolite of midazolam, a benzodiazepine used primarily as a sedative and anxiolytic. This compound is formed through the process of glucuronidation, where midazolam is conjugated with glucuronic acid. This metabolic pathway is significant as it aids in the elimination of midazolam from the body, primarily through urinary excretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mdz-glucuronide involves the incubation of midazolam with human liver microsomes supplemented with uridine 5’-diphospho-glucuronic acid (UDPGA). The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions typically include a temperature of 37°C and a pH of around 7.4. The reaction mixture is often kept on ice initially to allow for the formation of pores in the microsomal membrane before the addition of midazolam .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized for maximum yield, including controlled temperature, pH, and substrate concentrations. The product is then isolated using solid-phase extraction and purified through techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Structural Elucidation of MDZ-Glucuronide

Reaction Site :

  • Conjugation occurs on the α-nitrogen of the imidazole ring via UGT1A4-mediated N-glucuronidation .

  • NMR spectroscopy (1H-13C gHMBC) confirmed correlations between the glucuronic acid's anomeric proton and carbons 8/11 in MDZ's imidazole ring .

Spectral Data :

Proton/CarbonMDZ Chemical Shift (ppm)MDZG Chemical Shift (ppm)
Imidazole C8145145
Imidazole C11140140
Glucuronide H2N/A5.7 (dd)

Source: Proton and carbon NMR shifts confirming the N-glucuronide structure .

Enzyme Kinetics and Catalytic Behavior

UGT1A4-Specific Activity :

ParameterHLMRecombinant UGT1A4
Km (µM) 4664
Vmax (pmol/min/mg) 445427
Ki (µM) 5879
  • Exhibits atypical substrate inhibition kinetics .

  • Catalytic Efficiency : CL<sub>int</sub> (V<sub>max</sub>/K<sub>m</sub>) = 9.67 mL/min/mg in HLM .

Comparative Glucuronidation Pathways :

MetabolitePrimary EnzymeReaction TypeContribution to Clearance
MDZ (parent)UGT1A4N-Glucuronidation1–2% of dose
1′-OH-MDZUGT2B4/2B7O-Glucuronidation~77% of metabolites
4-OH-MDZUGT1A4N-GlucuronidationMinor pathway

In Vitro vs. In Vivo Metabolic Fate

In Vitro Findings :

  • Microsomal Incubations : MDZG forms at 502 Da (MH<sup>+</sup>) with retention time 6.13 min .

  • Recombinant Systems : UGT1A4 exclusively catalyzes MDZ N-glucuronidation (no activity in UGT1A1, 1A3, or 2B7) .

In Vivo Quantification :

  • Urinary excretion accounts for 1–2% of administered MDZ dose .

  • Pharmacokinetic modeling (Simcyp™) predicts increased UGT1A4 contribution during CYP3A inhibition .

Mechanistic Insights into N-Glucuronidation

  • Steric Accessibility : The α-nitrogen of MDZ’s imidazole ring is less sterically hindered, favoring UGT1A4 binding .

  • Electrophilic Trapping : Unlike acyl glucuronides, MDZG does not form Schiff base adducts, reducing covalent binding risks .

Analytical Methods for Detection

Chromatography :

  • Column : Phenomenex Onyx Monolith C18 (50 × 4.6 mm) .

  • Mobile Phase : Gradient elution with H<sub>2</sub>O:MeOH (90:10 to 10:90) .

Mass Spectrometry :

  • Ionization : ESI-positive mode (MH<sup>+</sup> = 502.1181 Da) .

  • Quantification : Linear range 0.1–100 µM (LLOQ = 0.1 µM) .

Clinical and Pharmacological Implications

  • Renal Impairment : Elevated 1′-OH-MDZ glucuronide levels observed due to reduced renal clearance .

  • Drug-Drug Interactions : UGT1A4 induction/inhibition may alter MDZ clearance under CYP3A-inhibited conditions .

This synthesis underscores MDZG's role as a UGT1A4 probe and its utility in studying atypical glucuronidation kinetics.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Mdz-glucuronide is primarily utilized as a marker for studying the metabolism of midazolam. It serves as an important indicator for the activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4, which is responsible for its formation. The following points summarize its applications in pharmacokinetics:

  • Metabolic Pathway Investigation : this compound is involved in the N-glucuronidation pathway of midazolam, which has been confirmed through both in vitro and in vivo studies. In human liver microsomes, this compound accounted for approximately 1-2% of the administered dose of midazolam .
  • Enzyme Activity Assessment : The compound is used to evaluate the activity of UGT enzymes under various conditions, including drug-drug interactions. For instance, studies have shown that the presence of CYP3A4 inhibitors can alter the metabolic clearance of midazolam, with this compound potentially compensating for reduced clearance rates .

Clinical Implications

This compound's role extends into clinical settings where it aids in understanding patient responses to midazolam administration:

  • Renal Impairment Studies : Elevated levels of this compound have been observed in patients with renal impairment receiving midazolam, indicating altered metabolism and clearance rates .
  • CYP3A4 Probe Substrate : Midazolam is often used as a probe substrate for assessing CYP3A4 activity due to its extensive metabolism. The identification and quantification of this compound provide insights into the overall metabolic profile of midazolam in different populations .

Research Methodologies

The methodologies employed to study this compound include:

  • In Vitro Studies : Various studies utilize human liver microsomes and recombinant UGT enzymes to assess the formation kinetics of this compound. Kinetic parameters such as KmK_m and VmaxV_{max} have been determined, indicating the efficiency of enzyme-mediated glucuronidation .
ParameterValue (HLM)Value (rUGT1A4)
KmK_m46 µM64 µM
VmaxV_{max}445 pmol/min/mg427 pmol/min/mg
  • In Vivo Studies : Urinary excretion studies have quantified this compound levels post-administration of midazolam, providing real-world data on its metabolic fate .

Case Studies

Several case studies highlight the significance of this compound:

  • Drug Interaction Studies : Research has demonstrated that co-administration of ketoconazole (a CYP3A4 inhibitor) alters midazolam metabolism but may enhance this compound formation, suggesting a compensatory mechanism that warrants further investigation .
  • Hepatic Microphysiological Systems : Recent advancements in liver microphysiological systems have allowed for sustained metabolism studies of midazolam to this compound over extended periods, showcasing its potential for drug testing and development .

Mecanismo De Acción

The mechanism of action of Mdz-glucuronide involves its formation through the conjugation of midazolam with glucuronic acid. This process is catalyzed by UGT enzymes, primarily UGT1A4 . The glucuronidation of midazolam enhances its solubility and facilitates its excretion from the body. The molecular targets involved in this process include the active sites of UGT enzymes, where the conjugation reaction occurs .

Comparación Con Compuestos Similares

Actividad Biológica

Mdz-glucuronide, a significant metabolite of midazolam (MDZ), plays a crucial role in the pharmacokinetics and pharmacodynamics of this widely used benzodiazepine. Understanding its biological activity involves exploring its formation, metabolic pathways, and implications for clinical use.

Overview of Midazolam Metabolism

Midazolam is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites, including 1-hydroxymidazolam (1-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ). These phase I metabolites are further conjugated to form glucuronides, such as 1-OH-MDZ-glucuronide and this compound .

Formation of this compound

The formation of this compound occurs via N-glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). This enzyme preferentially conjugates nucleophilic nitrogens over oxygens, making it particularly effective in glucuronidating MDZ and its hydroxylated metabolites .

Key Points on this compound Formation:

  • Enzyme Involvement : UGT1A4 is responsible for the direct N-glucuronidation of MDZ.
  • Metabolic Pathway : Following hydroxylation, MDZ undergoes glucuronidation, resulting in this compound which is subsequently excreted via renal pathways .

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties. Studies have shown that it constitutes a significant portion of MDZ's total plasma concentration. For instance, in a study examining the distribution and elimination kinetics of MDZ and its metabolites, this compound was found to account for approximately 98% of the total concentration at various time points post-administration .

Parameter Value
Bioavailability (oral) Low (F = 0.023)
Peak Concentration Time Varies with administration route
Elimination Route Primarily renal

Biological Activity and Clinical Implications

The biological activity of this compound is characterized by its low pharmacological potency compared to parent compounds. Although it is a major metabolite, its sedative effects are minimal due to a significantly lower potency than MDZ itself .

Clinical Relevance:

  • Sedation and Anesthesia : Understanding the role of this compound is essential for optimizing dosing regimens in clinical settings, especially for patients with renal impairment where glucuronide levels may be elevated .
  • Drug Interactions : The presence of this compound can influence the pharmacokinetics of other drugs metabolized by UGT enzymes, necessitating careful monitoring during polypharmacy situations .

Case Studies and Research Findings

Several studies have explored the clinical implications of this compound:

  • Renal Impairment Study : Elevated levels of 1-OH-MDZ glucuronide were observed in patients with renal impairment receiving MDZ, indicating altered metabolism and potential accumulation risks .
  • Pharmacokinetic Modeling : A semi-physiologically based pharmacokinetic model indicated that inflammation could alter the pharmacokinetics of MDZ and its metabolites, including this compound .
  • Nutritional Impact Study : Research showed that short-term fasting increased CYP3A4-mediated clearance but decreased UGT-mediated metabolism of MDZ, affecting levels of this compound in circulation .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIUMXQTLQXWGL-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001880
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81256-81-7
Record name 1-Hydroxymethylmidazolam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdz-glucuronide
Reactant of Route 2
Mdz-glucuronide
Reactant of Route 3
Mdz-glucuronide
Reactant of Route 4
Mdz-glucuronide
Reactant of Route 5
Mdz-glucuronide
Reactant of Route 6
Mdz-glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.